molecular formula C34H23ClN2O5 B12476116 1-oxo-1-phenylbutan-2-yl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

1-oxo-1-phenylbutan-2-yl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

Cat. No.: B12476116
M. Wt: 575.0 g/mol
InChI Key: NYYQDFUSJHZEII-UHFFFAOYSA-N
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Description

1-oxo-1-phenylbutan-2-yl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the quinoline, isoindole, and ester moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-1-phenylbutan-2-yl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized using a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Isoindole Introduction: The isoindole moiety can be introduced through a cyclization reaction involving phthalic anhydride and amines.

    Esterification: The final step involves the esterification of the quinoline-isoindole intermediate with 1-oxo-1-phenylbutan-2-yl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-oxo-1-phenylbutan-2-yl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-oxo-1-phenylbutan-2-yl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-oxo-1-phenylbutan-2-yl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Isoindole Derivatives: Compounds such as thalidomide, which has immunomodulatory and anti-inflammatory properties.

Uniqueness

1-oxo-1-phenylbutan-2-yl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to its combination of the quinoline and isoindole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C34H23ClN2O5

Molecular Weight

575.0 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 8-chloro-2-[4-(1,3-dioxoisoindol-2-yl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C34H23ClN2O5/c1-2-29(31(38)21-9-4-3-5-10-21)42-34(41)26-19-28(36-30-23(26)13-8-14-27(30)35)20-15-17-22(18-16-20)37-32(39)24-11-6-7-12-25(24)33(37)40/h3-19,29H,2H2,1H3

InChI Key

NYYQDFUSJHZEII-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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